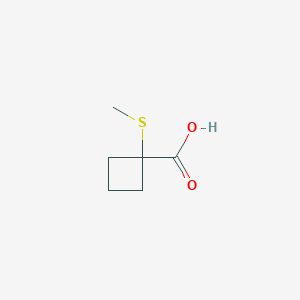
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid
Vue d'ensemble
Description
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 35120-20-8 . It has a molecular weight of 146.21 .
Molecular Structure Analysis
The molecular structure of 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring with a carboxylic acid group and a methylsulfanyl group attached to it .Physical And Chemical Properties Analysis
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid is a solid substance .Applications De Recherche Scientifique
Synthesis and Application in Chemical Reactions
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid and its derivatives have been primarily utilized in the synthesis of complex chemical structures and in the study of chemical reaction mechanisms. For instance, Gauzy et al. (2004) outlined the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, which was achieved through a [2+2] photocycloaddition reaction starting from a chiral bicyclic compound, marking an advancement in cyclobutane chemistry and its potential applications in pharmaceutical and material sciences (Gauzy, Pereira, Faure, & Aitken, 2004). Similarly, Izquierdo et al. (2002) reported on the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides, showcasing the versatility of cyclobutane derivatives in peptide synthesis, potentially impacting the field of peptidomimetics and drug design (Izquierdo, Martı́n-Vilà, Moglioni, Branchadell, & Ortuño, 2002).
Polymerization and Material Science
The compound and its derivatives have also shown significant application in the field of polymer science. Kitayama et al. (2004) presented the Lewis acid-assisted anionic polymerization of methyl cyclobutene-1-carboxylate, demonstrating the formation of polymers consisting of 1,2-linked cyclobutane rings, a finding that could be relevant for developing new materials with unique properties (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).
Advanced Organic Synthesis and Structural Studies
Further research into the structural aspects and synthetic methodologies of cyclobutane derivatives has been conducted. For instance, Izquierdo et al. (2005) explored the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides, highlighting the structural importance of the cyclobutane ring in promoting rigidity in molecular structures (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).
Propriétés
IUPAC Name |
1-methylsulfanylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-9-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIRBKPXROSGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665658 | |
| Record name | 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid | |
CAS RN |
35120-20-8 | |
| Record name | 1-(Methylsulfanyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00665658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



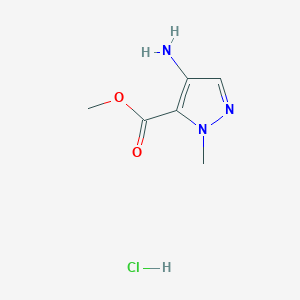
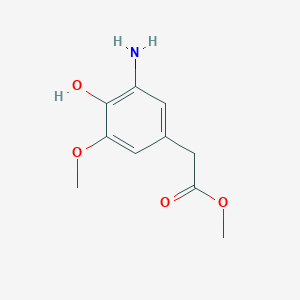
![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)
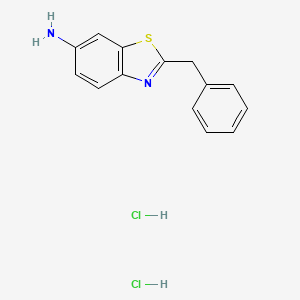
![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)
![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)
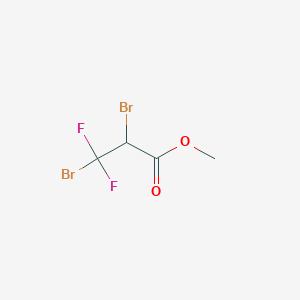
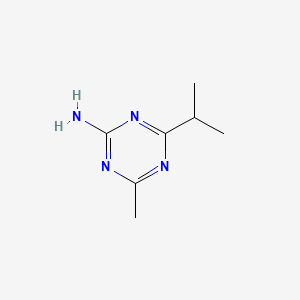
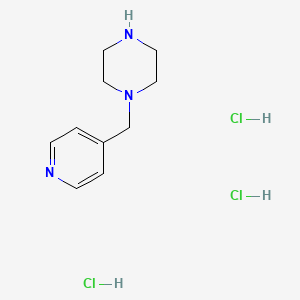
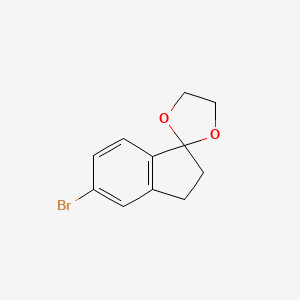
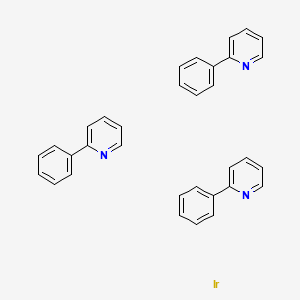
![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)
![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1451544.png)